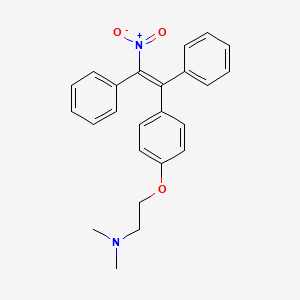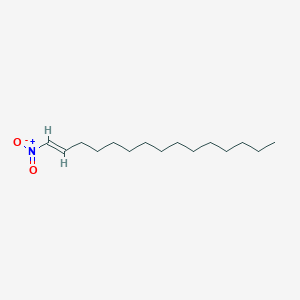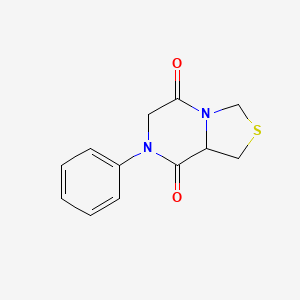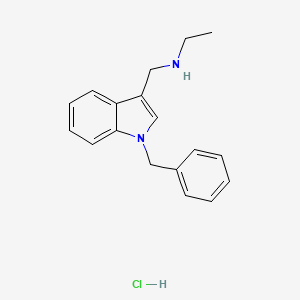
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride is a chemical compound with the molecular formula C18H20N2·HCl. This compound is known for its unique structure, which includes an indole ring, an ethyl group, and a phenylmethyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Métodos De Preparación
The synthesis of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with indole-3-carboxaldehyde, which undergoes a reductive amination reaction with N-ethylbenzylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Aplicaciones Científicas De Investigación
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for treating neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1H-Indole-3-methanamine, N-ethyl-1-(phenylmethyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole-3-methanamine, N-methyl-: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.
1H-Indole-5-methanamine, N-ethyl-1-methyl-: This compound has a different substitution pattern on the indole ring, resulting in distinct reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and potential biological activities.
Propiedades
Número CAS |
118959-39-0 |
|---|---|
Fórmula molecular |
C18H21ClN2 |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
N-[(1-benzylindol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-2-19-12-16-14-20(13-15-8-4-3-5-9-15)18-11-7-6-10-17(16)18;/h3-11,14,19H,2,12-13H2,1H3;1H |
Clave InChI |
FCFUVSJOYKGSNV-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



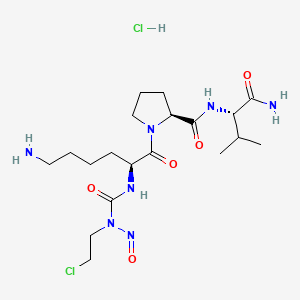
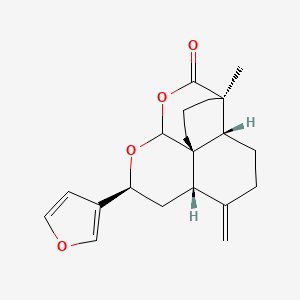
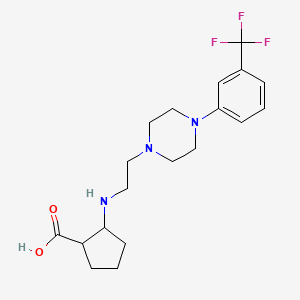
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)
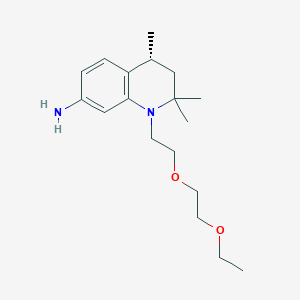

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12743506.png)
![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

